(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a hydroxyl group and a phenyl group. The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-2-quinolones: Different ring structure but similar hydroxyl and carbonyl functionalities.
Uniqueness
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity compared to other similar compounds. Its phenyl group provides additional aromatic interactions, while the tert-butyl ester group offers steric protection and influences its overall stability.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
BSQUTUQUCZEQCD-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.